molecular formula C12H13NO3 B8151979 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene

Cat. No.: B8151979
M. Wt: 219.24 g/mol
InChI Key: FLLNHGPICHMDPV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Cyclopropylmethoxy)-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or alkyl halides.

    Reduction: Iron powder and hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-1-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.

    1-Nitro-4-vinylbenzene:

    2-(Cyclopropylmethoxy)-4-vinylbenzene: Lacks the nitro group, leading to different biological activity and reactivity.

Uniqueness

2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability, while the nitro and vinyl groups provide sites for further chemical modification and functionalization.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-ethenyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLNHGPICHMDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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